7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is a boron-containing compound with significant relevance in medicinal chemistry and materials science. It is characterized by its unique molecular structure, which includes a fluorine atom and a boron atom integrated within a bicyclic framework. This compound is often studied for its potential applications in pharmaceuticals, particularly as an antifungal agent.
Source: The compound's chemical properties and synthesis have been documented in various scientific resources, including chemical databases and research publications. Its CAS number is 174671-93-3, and it is also known by several synonyms such as 7-fluoro-2,1-benzoxaborol-1(3H)-ol and Tavaborole Impurity 12 .
Classification: 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol falls under the category of oxaboroles, which are a class of compounds containing a boron atom within a cyclic structure that also includes oxygen. These compounds are noted for their biological activity and utility in various chemical reactions .
The synthesis of 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol can be achieved through several methods. A common approach involves the reaction of appropriate boron reagents with substituted phenols or other aromatic compounds.
Methods:
Technical Details: The reaction conditions often include inert atmospheres (e.g., nitrogen) to prevent moisture interference and temperature control to optimize yields. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LC-MS) are utilized to confirm product formation and purity .
The molecular formula of 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is C7H6BFO2, with a molecular weight of approximately 151.93 g/mol.
Structure Data:
7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol participates in various chemical reactions due to its reactive functional groups.
Reactions:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence reaction outcomes. For example, palladium-catalyzed reactions are common for coupling boron-containing compounds with other organic substrates .
The mechanism of action for 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol primarily relates to its role as an antifungal agent.
Process:
Data: Studies have shown that this compound exhibits potent antifungal activity against various strains of fungi by effectively penetrating fungal cell walls and inhibiting critical metabolic pathways .
The physical properties of 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol include:
Chemical properties include:
This information underscores its utility in synthetic applications as well as its stability profile for storage and handling .
7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific applications:
The benzoxaborole scaffold—characterized by a boron atom embedded within a fused bicyclic structure—has revolutionized antimicrobial drug development through its unique mechanism of action. Unlike conventional organic pharmacophores, the electron-deficient boron center enables reversible covalent interactions with nucleophilic residues in biological targets, particularly enzymes with diol-containing active sites. This mechanism underpins the clinical success of FDA-approved benzoxaboroles: Tavaborole (Kerydin®), a topical antifungal targeting fungal leucyl-tRNA synthetase (LeuRS), and Crisaborole (Eucrisa®), a PDE4 inhibitor for inflammatory skin conditions [2].
Benzoxaboroles exhibit broad-spectrum activity by disrupting critical microbial pathways:
Table 1: Molecular Targets of Benzoxaboroles in Antimicrobial Therapy
Molecular Target | Pathogen/Disease | Benzoxaborole Derivative | Clinical Application |
---|---|---|---|
Leucyl-tRNA synthetase (LeuRS) | Fungi, Plasmodium, Trypanosoma | Tavaborole, AN3661 | Antifungal, antimalarial, antitrypanosomal |
Phosphodiesterase-4 (PDE4) | Atopic dermatitis, psoriasis | Crisaborole | Anti-inflammatory |
β-Lactamase | Drug-resistant bacteria | Fluorinated derivatives | Antibiotic adjuvant |
Carboxypeptidase | Mycobacterium tuberculosis | Novel benzoxaboroles | Anti-tubercular lead compounds |
This target versatility stems from boron’s ability to adopt sp²-to-sp³ hybridization switching upon diol binding, creating stable yet reversible enzyme-inhibitor complexes unavailable to purely carbon-based scaffolds [5] [8].
Fluorination strategically enhances benzoxaborole reactivity by modulating electronic properties and binding affinity. The strong electron-withdrawing effect of fluorine substituents increases the Lewis acidity of the boron center by reducing electron density in the aromatic system. This is quantified by pKa measurements: unsubstituted benzoxaborole exhibits pKa ≈ 7.39, while fluorinated analogs show significantly lowered values (e.g., 5-fluorobenzoxaborole pKa = 6.36–6.97), except 7-fluorobenzoxaborole (pKa = 7.42 due to intramolecular H-bonding constraints) [5] [9].
The positional dependence of fluorine substitution critically impacts bioactivity:
Table 2: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Benzoxaboroles
Compound | pKa | LogP | Binding Constant with Diols (Ks, M-1) | Relative LeuRS IC50 |
---|---|---|---|---|
Benzoxaborole (unsubstituted) | 7.39 | 1.2 | 8.9 × 102 | 1.0 (Reference) |
5-Fluorobenzoxaborole | 6.36 | 1.5 | 2.7 × 103 | 0.3 |
6-Fluorobenzoxaborole | 6.97 | 1.4 | 1.8 × 103 | 0.6 |
7-Fluorobenzoxaborole | 7.42 | 1.3 | 9.5 × 102 | 0.9 |
Fluorine’s impact extends beyond electronics: X-ray diffraction studies reveal that ortho-fluorination reduces molecular dipole moments by ~15% and weakens H-bond acceptor capacity of the oxaborole oxygen, thereby altering supramolecular assembly in solid states and protein binding interfaces [9].
The boron atom in benzoxaboroles confers unique pharmacokinetic advantages over conventional heterocycles. Its vacant p-orbital facilitates reversible covalent bond formation with biological diols (e.g., serine, threonine, ribose moieties), enabling slow off-rate inhibition that prolongs target residence time. This mechanism is exemplified by Crisaborole’s 100-fold selectivity for PDE4 over related phosphodiesterases due to specific interactions with the enzyme’s catalytic pocket [2] [8].
Key bioavailability benefits include:
Structure-activity relationship (SAR) studies reveal critical determinants of efficacy:
Table 3: Structure-Activity Relationships in Benzoxaborole Derivatives
Structural Feature | Target Binding Consequence | Bioavailability Impact | Example Compound |
---|---|---|---|
Unsubstituted benzene ring | Moderate diol affinity (Ks ~102-103 M-1) | Higher solubility at neutral pH | Benzo[c][1,2]oxaborol-1(3H)-ol |
5-Fluoro substitution | Enhanced LeuRS inhibition (IC50 ↓ 3-fold) | Increased logP, tissue penetration | Tavaborole |
3-Morpholinyl modification | Extended hydrogen-bond networks | Improved crystallinity, reduced clearance | Experimental derivatives |
Propanoic acid side chain | Anchoring to enzyme cationic pockets | Active transport into pathogens | AN3661 (anti-malarial) |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: